Benazeprilat-d5 Acyl-β-D-glucuronide is a metabolite derived from the antihypertensive drug benazepril. This compound is categorized as an acyl glucuronide, which is a type of drug metabolite formed through the conjugation of drugs with glucuronic acid. Acyl glucuronides are significant in pharmacology due to their potential reactivity and implications in drug metabolism and toxicity.
Benazeprilat-d5 Acyl-β-D-glucuronide is synthesized from benazepril, which is primarily used to treat high blood pressure and heart failure. The compound itself can be sourced from various suppliers specializing in pharmaceutical reference materials, including Santa Cruz Biotechnology and VIVAN Life Sciences .
Benazeprilat-d5 Acyl-β-D-glucuronide falls under the categories of:
The synthesis of Benazeprilat-d5 Acyl-β-D-glucuronide involves the acylation of benazepril followed by glucuronidation. The process typically utilizes UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid to the benazepril molecule.
Technical Details:
The molecular formula for Benazeprilat-d5 Acyl-β-D-glucuronide is C30H31D5N2O11, with a molecular weight of 605.64 g/mol. The structure includes a benazepril moiety linked to a β-D-glucuronic acid through an acyl bond.
Benazeprilat-d5 Acyl-β-D-glucuronide participates in various chemical reactions typical for acyl glucuronides, including:
Technical Details:
Benazeprilat-d5 Acyl-β-D-glucuronide functions primarily as a prodrug metabolite. Its mechanism involves:
Studies indicate that metabolites like Benazeprilat-d5 Acyl-β-D-glucuronide may possess varying degrees of biological activity compared to their parent compounds, influencing therapeutic outcomes .
Benazeprilat-d5 Acyl-β-D-glucuronide serves several scientific purposes:
Benazeprilat-d5 Acyl-β-D-glucuronide is a deuterium-labeled stable isotope analog of the major phase II metabolite of the angiotensin-converting enzyme (ACE) inhibitor benazepril. Its molecular formula is C₂₈H₂₇D₅N₂O₁₁, with a molecular weight of 577.59 g/mol, representing a +5 Da increase over the non-deuterated form (C₂₈H₃₂N₂O₁₁, 572.56 g/mol) due to the substitution of five hydrogen atoms with deuterium at specific positions [1] [5]. The deuterium labeling occurs on the benzazepine ring system, maintaining the core chemical structure while introducing a mass tag for analytical discrimination. This compound is classified as an acyl glucuronide, where the carboxylic acid group of benazeprilat forms an ester bond with the anomeric carbon of D-glucuronic acid in the β-configuration [5]. The isotopic purity typically exceeds 98%, ensuring minimal interference from natural abundance isotopes in mass spectrometry applications.
Table 1: Molecular Characteristics of Benazeprilat Glucuronide and Its Deuterated Analog
Property | Benazeprilat Acyl-β-D-glucuronide | Benazeprilat-d5 Acyl-β-D-glucuronide |
---|---|---|
Molecular Formula | C₂₈H₃₂N₂O₁₁ | C₂₈H₂₇D₅N₂O₁₁ |
Molecular Weight | 572.56 g/mol | 577.59 g/mol |
Isotopic Substitution | None | Five deuterium atoms |
Chemical Function | ACE-inhibiting metabolite | Isotopically labeled internal standard |
Benazeprilat-d5 Acyl-β-D-glucuronide originates from the metabolic processing of the prodrug benazepril. Benazepril undergoes rapid hydrolysis primarily by human carboxylesterase 1 (CES1) in the liver to form its active metabolite, benazeprilat [4]. This hydrolysis is a critical activation step, as benazeprilat exhibits substantially higher ACE inhibition potency than the parent prodrug. Subsequent phase II metabolism conjugates benazeprilat with glucuronic acid via UDP-glucuronosyltransferase (UGT) enzymes, forming the acyl glucuronide adduct [3] [5]. The deuterated version (benazeprilat-d5 Acyl-β-D-glucuronide) serves as an analytical surrogate to track this metabolic pathway. Crucially, the deuterium labeling does not alter the compound's biochemical behavior due to the kinetic isotope effect being negligible in this context, allowing it to mimic the native metabolite's physicochemical and enzymatic interactions while remaining analytically distinguishable [2]. This property makes it invaluable for precise quantification of benazeprilat glucuronide in complex biological matrices.
The incorporation of five deuterium atoms in benazeprilat-d5 Acyl-β-D-glucuronide provides a critical mass difference that enables its use as a stable isotope-labeled internal standard in liquid chromatography-mass spectrometry (LC-MS) bioanalysis. This application addresses key challenges in quantifying the native metabolite, including ion suppression, matrix effects, and extraction variability [1] [2]. By co-eluting with the analyte while maintaining distinct mass spectral signatures, it corrects for analytical variability, significantly improving measurement accuracy and precision.
Furthermore, this compound facilitates research on acyl glucuronide reactivity—a significant concern in drug safety assessment. Acyl glucuronides can undergo hydrolysis, intramolecular acyl migration (shifting the acyl group to secondary hydroxyl positions on the glucuronic acid), and covalent adduct formation with proteins via transacylation or glycation mechanisms [6]. Studies using the deuterated analog help distinguish between enzymatic hydrolysis and chemical degradation pathways. For instance, research indicates that transacylation (nucleophilic displacement) rather than acyl migration dominates the reactivity profile for benazeprilat glucuronide, as evidenced by glutathione adduct formation in "warning" or "withdrawn" drugs but not in "safe" carboxylic acid drugs [6].
Table 2: Research Applications of Benazeprilat-d5 Acyl-β-D-glucuronide
Application Domain | Specific Utility | Analytical Advantage |
---|---|---|
Quantitative Bioanalysis | Internal standard for LC-MS/MS quantification | Corrects for matrix effects and recovery losses |
Metabolic Stability Studies | Tracking acyl migration and hydrolysis kinetics | Distinguishes chemical vs. enzymatic degradation |
Drug-Drug Interaction Studies | Assessing UGT inhibition or induction | Normalizes recovery across samples |
Reactive Metabolite Screening | Trapping experiments with nucleophiles (e.g., glutathione) | Identifies transacylation potential |
Additionally, benazeprilat-d5 glucuronide aids in studying pharmacokinetic interactions, particularly those involving CES1 or UGT inhibition. For example, immunosuppressants like mycophenolate mofetil may inhibit CES1, potentially reducing benazepril activation in transplant patients [4]. The deuterated standard enables precise measurement of how such interactions affect glucuronide formation and elimination kinetics. Reaction phenotyping studies using recombinant UGT isoforms (e.g., UGT1A3, UGT2B7) also utilize this analog to identify specific enzymes responsible for benazeprilat glucuronidation, providing mechanistic insights into interindividual metabolic variability [6].
Compound Names Mentioned in Article:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: